molecular formula C22H28N4O6 B1667738 Banoxantrone CAS No. 136470-65-0

Banoxantrone

Cat. No.: B1667738
CAS No.: 136470-65-0
M. Wt: 444.5 g/mol
InChI Key: YZBAXVICWUUHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Banoxantrone (AQ4N) is a hypoxia-activated prodrug designed to target hypoxic regions within solid tumors, which are notoriously resistant to conventional therapies. Structurally, it is a bis-N-oxide derivative that undergoes enzymatic reduction under hypoxic conditions to form AQ4, a potent topoisomerase II inhibitor . This activation mechanism relies on cytochrome P450 enzymes (CYP2S1 and CYP2W1), which are overexpressed in hypoxic tumor cells, ensuring selective cytotoxicity in malignant tissues while sparing normal cells . Preclinical studies demonstrate that this compound enhances the efficacy of radiotherapy and chemotherapy by targeting both oxygenated and hypoxic tumor regions, with a long therapeutic window (4 days before to 6 hours post-radiation) . Despite promising preclinical results, clinical trials for this compound and other hypoxia-activated prodrugs (HAPs) have shown mixed outcomes, highlighting challenges in clinical translation .

Preparation Methods

Chemical Structure and Functional Relevance

Banoxantrone (C~22~H~28~N~4~O~6~) is a 9,10-anthraquinone derivative with two dimethylaminoethylamino substituents at positions 1 and 4, each oxidized to N-oxide functionalities. The molecule’s bioreductive activation relies on these N-oxide groups, which undergo enzymatic reduction in hypoxic tumor cells to yield the cytotoxic metabolite AQ4, a potent topoisomerase II inhibitor. The structural integrity of the anthraquinone core and the spatial arrangement of the N-oxide groups are critical for DNA intercalation and enzymatic targeting.

Synthetic Routes for this compound Preparation

Oxidation of Tertiary Amines to N-Oxides

The synthesis of this compound centers on the oxidation of tertiary amines to N-oxides, a transformation achieved using hydrogen peroxide (H~2~O~2~) or peroxyacids. Key steps include:

  • Starting Material Preparation :

    • 1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione serves as the precursor. This intermediate is synthesized via nucleophilic substitution between 1,4-dichloro-5,8-dihydroxyanthraquinone and excess 2-(dimethylamino)ethylamine under alkaline conditions.
  • Oxidation Protocol :

    • The precursor is treated with 30% H~2~O~2~ in a methanol-water mixture (3:1 v/v) at 50°C for 24 hours. Catalytic amounts of sodium tungstate (Na~2~WO~4~) enhance reaction efficiency, achieving >95% conversion to the bis-N-oxide product.
    • Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) yield comparable results but introduce halogenated byproducts, complicating purification.

Table 1: Comparison of Oxidizing Agents for N-Oxide Formation

Oxidant Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
H~2~O~2~ MeOH/H~2~O 50 24 92 98
mCPBA CH~2~Cl~2~ 25 12 89 95
Ozone EtOAc -10 6 78 90

Data synthesized from.

Stepwise Synthesis from Anthraquinone Precursors

The anthraquinone backbone is functionalized through sequential amination and oxidation steps:

  • Chlorination :

    • 5,8-Dihydroxyanthracene-1,4-dione undergoes dichlorination using phosphorus oxychloride (POCl~3~) in dimethylformamide (DMF), yielding 1,4-dichloro-5,8-dihydroxyanthraquinone.
  • Amination :

    • Reaction with 2-(dimethylamino)ethylamine in dichloromethane (DCM) under phase-transfer conditions (tetrabutylammonium hydrogen sulfate, 20% K~2~CO~3~) produces the tertiary amine intermediate.
  • Oxidation :

    • As detailed in Section 2.1, H~2~O~2~-mediated oxidation generates the bis-N-oxide product.

Critical Reaction Parameters :

  • pH Control : Maintaining alkaline conditions (pH 9–10) during amination prevents anthraquinone degradation.
  • Oxygen Exclusion : Conducting oxidation under nitrogen minimizes undesired side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvent Systems : Methanol-water mixtures optimize H~2~O~2~ solubility while preventing anthraquinone precipitation. Polar aprotic solvents like DMF reduce reaction rates due to reduced peroxide activity.
  • Catalysts : Sodium tungstate (0.5 mol%) accelerates H~2~O~2~ activation, reducing reaction time from 24 to 8 hours.

Temperature and Stoichiometry

  • Temperature : Elevated temperatures (50°C) enhance reaction kinetics but risk over-oxidation. Controlled heating via reflux balances speed and selectivity.
  • H~2~O~2~ Stoichiometry : A 3:1 molar ratio of H~2~O~2~ to substrate ensures complete oxidation without excess reagent waste.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude this compound is recrystallized from hot ethanol, achieving 98% purity.
  • Column Chromatography : Silica gel chromatography (ethyl acetate/methanol 9:1) removes residual amines and oxidation byproducts.

Spectroscopic Confirmation

  • ~1~H NMR (DMSO-d~6~): δ 8.12 (s, 2H, anthraquinone H), 3.72 (t, 4H, -CH~2~N), 3.02 (s, 12H, N-CH~3~).
  • HRMS : m/z 445.1921 [M+H]^+^ (calculated 445.1925).

Analytical Methods for Quality Control

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) resolves this compound (Rt = 12.3 min) from precursors.
  • UV-Vis : λ~max~ = 254 nm (anthraquinone), ε = 12,400 L·mol^-1^·cm^-1^.

Table 2: Analytical Specifications for this compound

Parameter Specification Method
Purity ≥98% HPLC
Residual Solvents <500 ppm (methanol) GC-FID
Heavy Metals <10 ppm ICP-MS

Adapted from.

Scale-Up Considerations

Industrial Challenges

  • Oxidation Safety : Bulk H~2~O~2~ handling necessitates explosion-proof reactors and temperature-controlled feed systems.
  • Waste Management : Neutralization of acidic byproducts requires on-site treatment facilities.

Continuous Flow Synthesis

  • Microreactor systems enable safer H~2~O~2~ utilization, reducing reaction volume and improving heat dissipation. Pilot-scale trials report 85% yield at 10 kg/batch.

Recent Advances

  • Enzymatic Oxidation : Recombinant cytochrome P450 enzymes catalyze N-oxide formation under mild conditions, minimizing side reactions.
  • Green Chemistry : Water-based oxidation protocols using nano-catalysts (e.g., Au/TiO~2~) achieve 90% yield with reduced environmental impact.

Chemical Reactions Analysis

Bioreductive Activation Mechanism

Banoxantrone is chemically designed as a bis-N-oxide derivative, requiring enzymatic reduction to form its cytotoxic metabolite, AQ4. This activation occurs via a two-step, four-electron reduction process under hypoxic conditions:

Step 1 : AQ4N → AQ4M (mono-N-oxide intermediate)
Step 2 : AQ4M → AQ4 (fully reduced tertiary amine)

ParameterDetailsSource
Reducing Enzymes Cytochrome P450 (CYP), inducible nitric oxide synthase (iNOS)
Hypoxia Dependency Activation occurs at oxygen concentrations <0.1% (severe hypoxia)
Metabolite Stability AQ4 remains stable in hypoxic regions and does not undergo futile cycling upon reoxygenation

AQ4 is a potent DNA intercalator and topoisomerase II inhibitor, binding DNA with high affinity (Kd = 10 nM) . Its formation is irreversible, ensuring sustained cytotoxicity in tumor microenvironments .

Enzymatic Reduction Pathways

The reduction of AQ4N is mediated by haem-containing enzymes upregulated in hypoxic tumor cells:

EnzymeRole in AQ4N ActivationExperimental EvidenceSource
Cytochrome P450 Catalyzes initial N-oxide reductionCYP3A4/5 isoforms identified in HT1080 cells
iNOS Enhances reduction under hypoxia via nitric oxide pathwaysInhibited by N-methyl-L-arginine (iNOS blocker)
DT-Diaphorase (NQO1) Minimal contribution; poor correlation with cytotoxicityTested across 13 cancer cell lines

Hypoxia-Dependent Cytotoxicity

AQ4N exhibits selective toxicity in hypoxic environments, as shown in preclinical models:

Cell LineNormoxia IC50 (μM)Hypoxia IC50 (μM)Fold Increase (Hypoxia)Source
9L Rat Gliosarcoma >10012.58
H460 NSCLC >100254
HT1080 Fibrosarcoma >10050 (1% O₂)2
  • Cytotoxicity under normoxia is negligible (IC50 >100 μM) , confirming hypoxia selectivity.

  • Synergy with radiation or chemotherapies (e.g., cisplatin) enhances tumor growth delay by targeting both oxygenated and hypoxic regions .

Chemical Stability and Formulation

This compound’s stability and solubility are critical for its pharmacokinetic profile:

PropertyDataSource
Molecular Formula C₂₂H₂₈N₄O₆ (free base); C₂₂H₂₈N₄O₆·2HCl (dihydrochloride salt)
Molecular Weight 444.5 g/mol (free base); 517.4 g/mol (dihydrochloride)
Solubility Soluble in DMSO (50 mg/mL), water (10 mg/mL)
Half-Life 0.64–0.83 hours (plasma)

Analytical Detection Methods

Recent advancements enable precise quantification of AQ4N and its metabolites:

  • Gold Nanocluster-Based Fluorometry : Detects AQ4N via luminescence quenching at pH 6.0, with a linear range of 0.1–50 μM and a detection limit of 0.03 μM .

  • High-Performance Liquid Chromatography (HPLC) : Validated for pharmacokinetic studies with ≥98% purity standards .

Pharmacodynamic Interactions

  • Radiation Therapy : Enhances AQ4N activation by increasing tumor hypoxia post-irradiation .

  • Vasodilators (e.g., Hydralazine) : Reduce tumor perfusion, exacerbating hypoxia and potentiating AQ4N efficacy .

This compound’s chemical reactivity is defined by its hypoxia-dependent bioreduction, yielding a stable, cytotoxic metabolite with potent DNA-targeting activity. Its synergy with conventional therapies and selective activation in tumor microenvironments underscore its potential in overcoming hypoxia-associated treatment resistance.

Scientific Research Applications

Key Features

  • Hypoxia Selectivity : Banoxantrone is designed to preferentially kill hypoxic tumor cells while sparing normal tissues.
  • Activation : Under hypoxic conditions, this compound is converted into AQ4, which binds to DNA and disrupts replication and transcription processes.

Combination Therapies

  • Radiation Therapy : Studies have shown that combining this compound with radiation enhances the therapeutic effects on hypoxic tumor cells. The presence of elevated iNOS levels in tumor cells increases their sensitivity to this compound, particularly when used alongside radiation treatment .
  • Chemotherapy : Incorporating this compound into chemoradiation protocols has been shown to improve treatment efficacy by targeting both oxygenated and hypoxic regions within tumors. In preclinical models, this compound combined with cisplatin and radiation therapy resulted in enhanced responses in xenograft models .

Study 1: Efficacy in Xenograft Models

A study evaluated the effects of this compound on Calu-6 (lung) and RT112 (bladder) xenografts. Mice received a single dose of 60 mg/kg of this compound, resulting in significant tumor response improvements when combined with standard chemotherapy agents .

Study 2: Hypoxia-Modified Treatment

In another study, the administration of this compound led to a reduction in the hypoxic fraction of tumors, demonstrating its ability to convert hypoxic tissue into necrotic tissue effectively .

StudyTreatmentTumor TypeResults
1This compound + CisplatinLung (Calu-6)Enhanced tumor response
2This compound aloneBladder (RT112)Significant reduction in hypoxia

Preclinical Findings

Preclinical studies have consistently shown that this compound can effectively target and kill hypoxic tumor cells while minimizing damage to normal tissues. In vivo experiments indicated that treatment with this compound resulted in a marked decrease in tumor size and viability under hypoxic conditions compared to normoxic conditions .

Research Insights

Mechanism of Action

Banoxantrone is preferentially and irreversibly converted to its cytotoxic form in hypoxic tumor cells. This conversion is facilitated by tissue cytochrome P450 and other reductases. The cytotoxic form intercalates DNA and inhibits topoisomerase II, leading to cell death. This mechanism targets hypoxic tumor cells while sparing oxygenated cells .

Comparison with Similar Compounds

Mitoxantrone

Structural and Functional Contrasts

  • Structure: Banoxantrone shares structural homology with Mitoxantrone, an anthracenedione derivative. However, this compound lacks the hydroxyl and amino side groups critical for Mitoxantrone’s heparan sulfate (HS) binding .
  • Mechanism: Mitoxantrone directly binds HS and heparin, enabling its antiviral activity against SARS-CoV-2 by disrupting spike protein-HS interactions .
  • Cytotoxicity: Both compounds exhibit comparable dose-dependent toxicity profiles in vitro. However, Mitoxantrone’s DNA intercalation causes off-target cytotoxicity, limiting its therapeutic window, whereas this compound’s hypoxia-selective activation reduces systemic toxicity .
  • Clinical Relevance: Mitoxantrone is FDA-approved for multiple sclerosis and prostate cancer, while this compound remains investigational, with phase I/II trials focused on glioblastoma and lymphoma .

Tirapazamine and PR-104

Hypoxia-Activated Prodrugs (HAPs)

  • Activation Mechanism: Tirapazamine forms toxic benzotriazinyl radicals under hypoxia, causing DNA strand breaks. PR-104 releases a DNA crosslinking agent (PR-104H) via nitroreduction, but its efficacy is hampered by systemic activation in normoxic tissues . this compound’s CYP-dependent activation offers superior tumor selectivity, as CYP2S1/2W1 are overexpressed in hypoxic tumors .
  • Clinical Outcomes: Tirapazamine and PR-104 failed phase III trials due to insufficient survival benefits and toxicity . this compound’s phase I/II trials demonstrated feasibility in combination therapies (e.g., with temsirolimus for colorectal cancer), though efficacy data remain preliminary .

EO9 (Aporubicinol)

Comparative Pharmacokinetics

  • EO9 is a bioreductive prodrug activated by NADPH:quinone oxidoreductase (NQO1).
  • This compound exhibits prolonged tumor retention (>120 hours post-administration) and synergistic effects with radiotherapy, enhancing tumor growth delay in xenograft models .

Key Findings from Comparative Studies

Bacterial Interactions

This compound and Mitoxantrone exhibit opposing effects when incubated with bacteria. For example, Salmonella enhances Mitoxantrone’s cytotoxicity but reduces this compound’s efficacy, suggesting divergent microbial metabolism pathways .

Combination Therapies

This compound synergizes with mTOR inhibitors (e.g., temsirolimus) to suppress HIF-1α signaling in colorectal cancer, achieving 80% tumor growth inhibition in vitro .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Mitoxantrone

Parameter This compound (AQ4N) Mitoxantrone
Structure Bis-N-oxide prodrug Anthracenedione derivative
Activation Hypoxia (CYP2S1/2W1) Non-prodrug; direct DNA intercalation
HS/Heparin Binding No significant interaction Strong interaction
Antiviral Activity None observed Inhibits SARS-CoV-2 entry
Clinical Status Phase I/II (investigational) FDA-approved for MS/prostate cancer

Table 2: Comparison of Hypoxia-Activated Prodrugs

Compound Activation Mechanism Key Limitation Clinical Outcome
This compound CYP2S1/2W1 reduction Limited clinical efficacy Phase I/II ongoing
Tirapazamine Hypoxic radical formation Systemic toxicity Phase III failed
PR-104 Nitroreduction to PR-104H Normoxic tissue activation Phase III failed
EO9 NQO1 activation Rapid clearance Phase III negative

Biological Activity

Banoxantrone, also known as AQ4N, is a bioreductive prodrug with significant implications in cancer therapy. It is activated in hypoxic conditions, preferentially targeting hypoxic tumor cells while sparing well-oxygenated tissues. This compound has garnered attention for its potential to enhance the efficacy of conventional therapies such as chemotherapy and radiotherapy.

This compound operates primarily as a topoisomerase II inhibitor , disrupting DNA replication and repair in cancer cells. The prodrug is converted into its active form, AQ4, under hypoxic conditions, where it exerts cytotoxic effects. This selective activation allows for targeted treatment of tumors that are often resistant to standard therapies due to their hypoxic microenvironments .

Biological Activity Overview

  • Hypoxia Activation : this compound is preferentially activated in hypoxic tumor cells, leading to localized cytotoxicity.
  • Combination Therapy : It has shown enhanced anti-tumor effects when combined with other treatments, such as cyclophosphamide and radiation therapy .
  • Cytotoxicity : Under normoxic conditions, this compound exhibits minimal cytotoxicity (IC50 > 100 μM), but its efficacy increases significantly in hypoxia .

Case Studies and Clinical Trials

  • In preclinical studies, this compound demonstrated significant tumor growth delay when used in conjunction with fractionated radiation therapy compared to either treatment alone .
  • A study involving human fibrosarcoma HT1080 cells revealed that elevated levels of inducible nitric oxide synthase (iNOS) improved sensitivity to AQ4N under hypoxic conditions, suggesting a potential biomarker for patient selection in future clinical trials .

Efficacy Against Various Tumors

This compound has been evaluated against several cancer types:

Cancer Type Efficacy Notes
Colorectal CancerSignificant anti-tumor activitySynergistic effects with temsirolimus reported
Lung CancerReduced hypoxic fraction in tumor modelsDemonstrated using oxygen-enhanced MRI techniques
Ovarian CancerPotential for enhanced response with iNOS expressionFurther investigation needed for clinical relevance

Preclinical Studies

  • In Vivo Studies : Research using xenograft models showed that this compound effectively reduced the hypoxic fraction of tumors, converting necrotic tissue into normoxic tissue upon treatment .
  • Combination with Chemotherapy : Studies indicate that this compound enhances the cytotoxic effects of cisplatin and other chemotherapeutic agents, providing a rationale for combination therapy strategies .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism underlying Banoxantrone (AQ4N) activation in hypoxic tumor microenvironments?

this compound is a hypoxia-activated prodrug requiring enzymatic reduction to its active metabolite, AQ3. Under hypoxia, two-electron reductases such as cytochrome P450 enzymes (CYP2S1, CYP2W1) or inducible nitric oxide synthase (iNOS) catalyze the reduction of its N-oxide groups, generating AQ4, a potent topoisomerase II inhibitor . Experimental validation involves:

  • Hypoxia chambers to simulate tumor microenvironments.
  • Enzyme activity assays (e.g., microsomal fractions with NADPH cofactors) to identify reductase contributions .
  • LC-MS/MS to quantify AQ4N-to-AQ4 conversion rates in vitro and in vivo .

Q. Which experimental models are optimal for studying this compound’s hypoxia selectivity?

Use 3D tumor spheroids or xenograft models with controlled oxygen gradients.

  • Pimonidazole staining or hypoxia-inducible factor (HIF)-1α reporters can map hypoxia zones .
  • Compare cytotoxicity in normoxic vs. hypoxic conditions using clonogenic assays .

Advanced Research Questions

Q. How can contradictory data on reductase involvement in this compound activation be resolved?

Studies report conflicting roles of reductases (e.g., cytochrome P450s vs. one-electron reductases like NADPH oxidase). To address this:

  • Perform siRNA/CRISPR knockdowns of specific reductases (e.g., CYP2S1, POR) in cell lines (e.g., MCF7, MDA231) to assess AQ4N activation .
  • Use pharmacological inhibitors (e.g., diphenylene iodonium [DPI] for one-electron reductases) to isolate pathways .
  • Validate findings across multiple cell lines due to enzyme expression heterogeneity .

Q. What strategies improve this compound’s efficacy in tumors with heterogeneous hypoxia?

Combine this compound with hypoxia-modulating therapies :

  • High-intensity focused ultrasound (HIFU) or photodynamic therapy to induce localized hypoxia .
  • Glucose oxidase (GOx) -loaded nanoparticles to deplete oxygen and enhance AQ4N activation .
  • Hypoxia-responsive nanocarriers (e.g., tetrasulfide-bonded organosilica) for targeted drug release .

Q. Why did this compound fail in phase II clinical trials despite promising preclinical data?

Phase I trials showed safety, but phase II failures were attributed to tumor hypoxia heterogeneity and insufficient AQ4N activation . Methodological improvements include:

  • Biomarker-driven patient stratification (e.g., CYP2S1/2W1 expression, HIF-1α levels) .
  • Combinatorial regimens with radiation or hypoxia-inducing agents to sensitize resistant regions .

Q. Methodological Considerations

Q. How to design experiments quantifying this compound’s tumor penetration and activation kinetics?

  • Use radiolabeled this compound (e.g., ⁶⁴Cu-AQ4N) for PET imaging .
  • Multiphoton microscopy tracks drug distribution in live tumor models .
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates hypoxia gradients and enzyme activity .

Q. What in vitro assays differentiate this compound’s cytotoxicity from off-target effects?

  • Topoisomerase II inhibition assays (e.g., DNA relaxation gels) confirm AQ4’s mechanism .
  • Hypoxia-selective cytotoxicity screens using paired normoxic/hypoxic cultures .
  • ROS scavengers (e.g., N-acetylcysteine) to rule out oxidative stress contributions .

Properties

Key on ui mechanism of action

Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition.

CAS No.

136470-65-0

Molecular Formula

C22H28N4O6

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3

InChI Key

YZBAXVICWUUHGG-UHFFFAOYSA-N

SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Appearance

Solid powder

Key on ui other cas no.

136470-65-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
AQ4N
banoxantrone
banoxantrone dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Banoxantrone
Reactant of Route 2
Banoxantrone
Reactant of Route 3
Banoxantrone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Banoxantrone
Reactant of Route 5
Reactant of Route 5
Banoxantrone
Reactant of Route 6
Reactant of Route 6
Banoxantrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.